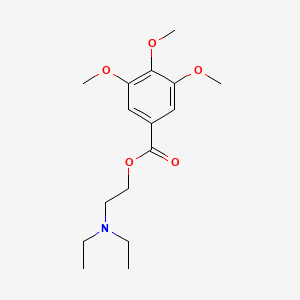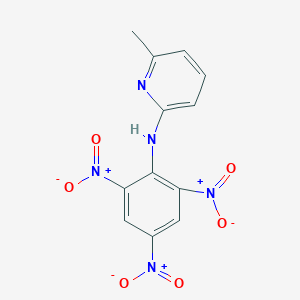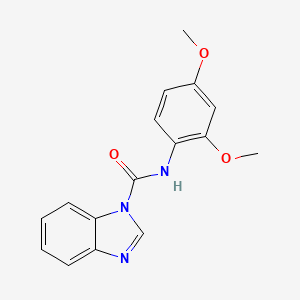
Methafurylene fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methafurylene fumarate is a compound known for its antihistamine and anticholinergic properties. It is chemically identified as N-(2-furylmethyl)-N’,N’-dimethyl-N-pyridin-2-ylethane-1,2-diamine fumarate. This compound has been studied for its potential therapeutic applications, particularly in the treatment of smooth muscle spasms and other nervous system diseases .
Métodos De Preparación
The synthesis of methafurylene fumarate involves several steps. One common method includes the reaction of 2-furylmethylamine with 2-pyridylmethyl chloride in the presence of a base to form the intermediate N-(2-furylmethyl)-N-pyridin-2-ylethane-1,2-diamine. This intermediate is then reacted with fumaric acid to yield this compound. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Industrial production methods focus on optimizing yield and purity. Large-scale synthesis may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality product .
Análisis De Reacciones Químicas
Methafurylene fumarate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon, resulting in reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methafurylene fumarate has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying antihistamine activity and receptor binding.
Biology: Research has explored its effects on cellular signaling pathways and its potential as a therapeutic agent for nervous system disorders.
Medicine: this compound is investigated for its potential to treat smooth muscle spasms and other conditions related to histamine activity.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry .
Mecanismo De Acción
Methafurylene fumarate exerts its effects primarily through antagonism of histamine receptors. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing symptoms associated with histamine activity such as smooth muscle spasms and allergic reactions. The compound also interacts with cholinergic receptors, contributing to its anticholinergic effects .
Comparación Con Compuestos Similares
Methafurylene fumarate can be compared with other antihistamines such as methaphenilene and methapyrilene. While all these compounds share similar antihistamine properties, this compound is unique in its dual action as both an antihistamine and anticholinergic agent. This dual action enhances its therapeutic potential in treating conditions involving both histamine and acetylcholine pathways .
Similar Compounds
- Methaphenilene
- Methapyrilene
- Diphenhydramine
- Chlorpheniramine
Propiedades
Número CAS |
5429-41-4 |
|---|---|
Fórmula molecular |
C18H23N3O5 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;N'-(furan-2-ylmethyl)-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C14H19N3O.C4H4O4/c1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14;5-3(6)1-2-4(7)8/h3-8,11H,9-10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
WSWXPPBXSUYAAC-WLHGVMLRSA-N |
SMILES isomérico |
CN(C)CCN(CC1=CC=CO1)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN(C)CCN(CC1=CC=CO1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



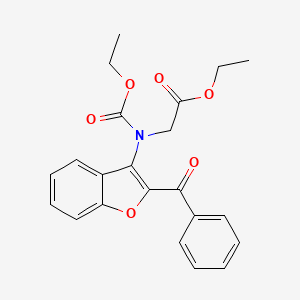
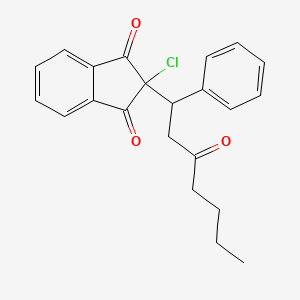


![Trisulfide, bis[(4-methylphenyl)sulfonyl]](/img/structure/B11955982.png)



